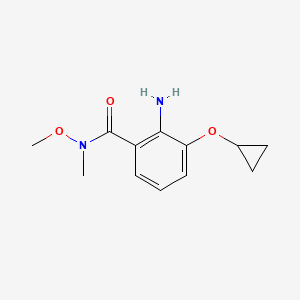
2-amino-3-cyclopropoxy-N-methoxy-N-methylbenzamide
Cat. No. B8366756
M. Wt: 236.27 g/mol
InChI Key: OLYOPMFYHCJVPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09133139B2
Procedure details


In a flask at room temperature, was added 2-amino-3-cyclopropoxybenzoic acid (6.61 g, 34.2 mmol) N,O-dimethylhydroxylamine hydrochloride (10.01 g, 103 mmol), N-ethyl-N″-(3-dimethylaminopropyl)carbodiimide hydrochloride (7.87 g, 41.1 mmol) and 1-hydroxybenzotriazole hydrate (6.29 g, 41.1 mmol) in 50 ml of DMF. To the solution was added triethylamine (19.07 mL, 137 mmol). The reaction solution was stirred at 60° C. overnight and then cooled to room temperature. The reaction mixture was partitioned between water and ethyl acetate and transferred to a separatory funnel and washed with 10% LiCl, water, and brine. The organic phase was dried over anhydrous sodium sulfate, filtered and concentrated to provide dark oil. The crude product mixture was purified via ISCO (0%-50% of EtOAC/DCM in 15 minutes, 120 g column) to give 2-amino-3-cyclopropoxy-N-methoxy-N-methylbenzamide (5.2 g, 22.01 mmol, 64.3% yield). HPLC: RT=1.975 min (H2O/MeOH with TFA, SunFire C18 3.5 μm, 2.1×30 mm, gradient=4 min, wavelength=220 nm); MS(ES):m/z=237.12 [M+H]+; 1H NMR (400 MHz, chloroform-d) δ 7.17 (dd, J=8.0, 1.2 Hz, 1H), 7.02 (dd, J=7.9, 1.3 Hz, 1H), 6.67 (t, J=7.9 Hz, 1H), 4.78 (br. s., 2H), 3.88-3.73 (m, 1H), 3.69-3.56 (m, 3H), 3.36 (s, 3H), 0.92-0.72 (m, 4H)).

[Compound]
Name
N-ethyl-N″-(3-dimethylaminopropyl)carbodiimide hydrochloride
Quantity
7.87 g
Type
reactant
Reaction Step One




Yield
64.3%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:10]([O:11][CH:12]2[CH2:14][CH2:13]2)=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.O.[OH:16][N:17]1[C:21]2C=CC=CC=2N=N1.[CH2:26](N(CC)CC)C>CN(C=O)C>[NH2:1][C:2]1[C:10]([O:11][CH:12]2[CH2:14][CH2:13]2)=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([N:17]([O:16][CH3:26])[CH3:21])=[O:6] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.61 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(=O)O)C=CC=C1OC1CC1
|
[Compound]
|
Name
|
N-ethyl-N″-(3-dimethylaminopropyl)carbodiimide hydrochloride
|
|
Quantity
|
7.87 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
6.29 g
|
|
Type
|
reactant
|
|
Smiles
|
O.ON1N=NC2=C1C=CC=C2
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
19.07 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction solution was stirred at 60° C. overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was partitioned between water and ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
transferred to a separatory funnel
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 10% LiCl, water, and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to provide dark oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product mixture was purified via ISCO (0%-50% of EtOAC/DCM in 15 minutes, 120 g column)
|
|
Duration
|
15 min
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C(=O)N(C)OC)C=CC=C1OC1CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 22.01 mmol | |
| AMOUNT: MASS | 5.2 g | |
| YIELD: PERCENTYIELD | 64.3% | |
| YIELD: CALCULATEDPERCENTYIELD | 64.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
